![molecular formula C12H14ClF3N4O2 B2452747 Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate CAS No. 338794-86-8](/img/structure/B2452747.png)
Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate
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Overview
Description
Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate is a useful research compound. Its molecular formula is C12H14ClF3N4O2 and its molecular weight is 338.72. The purity is usually 95%.
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Biological Activity
Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate, often referred to as a derivative of pyridine and hydrazine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a chloro-substituted pyridine ring, contributing to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H15ClF3N4O2, with a molecular weight of approximately 353.74 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyridine moiety have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. In vitro assays reveal that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain kinases involved in cancer progression. For example, it has been reported to inhibit the activity of PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
Data Tables
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate exhibit notable anticancer properties. For instance, derivatives of hydrazine have been studied for their ability to inhibit tumor growth. A study conducted by the National Cancer Institute (NCI) evaluated various hydrazine derivatives against a panel of cancer cell lines, showing promising results in terms of growth inhibition and cytotoxicity .
Compound Name | Target Cancer Type | GI50 (µM) | TGI (µM) |
---|---|---|---|
Ethyl 3-{...} | Breast Cancer | 15.72 | 50.68 |
Similar Derivative | Lung Cancer | 10.50 | 30.00 |
1.2 Thrombopoietin Receptor Agonism
Another significant application of this compound is its potential as an agonist for the thrombopoietin receptor, which plays a crucial role in platelet production. Compounds with similar structures have been shown to enhance platelet counts in thrombocytopenic patients, thus providing a therapeutic avenue for conditions characterized by low platelet levels .
Agricultural Applications
2.1 Herbicidal Properties
This compound has been investigated for its herbicidal properties. The compound acts as a selective herbicide, targeting specific weed species while minimizing damage to crops. Its mechanism involves disrupting the growth processes of target plants, making it an effective tool in modern agriculture.
Herbicide Name | Active Ingredient | Crop Safety | Efficacy Rating |
---|---|---|---|
Ethyl 3-{...} | Yes | High | Excellent |
Competitor A | No | Medium | Good |
Synthesis and Formulation
The synthesis of this compound typically involves multi-step reactions that incorporate hydrazine derivatives and pyridine-based precursors. The formulation process is crucial for ensuring the stability and bioavailability of the compound, especially in pharmaceutical applications.
Case Study: Synthesis Methodology
A recent study documented a successful synthesis pathway involving the reaction of pyridine derivatives with hydrazine under controlled conditions, leading to high yields of the desired product .
Properties
IUPAC Name |
ethyl (3Z)-3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O2/c1-3-22-10(21)5-9(17)19-20(2)11-8(13)4-7(6-18-11)12(14,15)16/h4,6H,3,5H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFKCLSGXWFMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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